molecular formula C14H11FO4 B6402802 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid CAS No. 1261953-23-4

4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6402802
CAS No.: 1261953-23-4
M. Wt: 262.23 g/mol
InChI Key: KGEHTKCJPUASTC-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methoxyphenylboronic acid.

    Suzuki Coupling Reaction: This boronic acid undergoes a Suzuki coupling reaction with 2-bromo-4-hydroxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-(4-Fluoro-3-methoxyphenyl)-2-oxobenzoic acid.

    Reduction: Formation of 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme interactions and inhibition, particularly those involving hydroxyl and carboxyl groups.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those that interact with hydroxyl or carboxyl groups.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxyphenylboronic acid: Shares the fluoro and methoxy substituents but lacks the benzoic acid core.

    4-Hydroxybenzoic acid: Lacks the fluoro and methoxy substituents but shares the benzoic acid core.

    4-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the methoxy group.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-7-9(3-5-11(13)15)8-2-4-10(14(17)18)12(16)6-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEHTKCJPUASTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690182
Record name 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-23-4
Record name 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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